molecular formula C7H7BrClN B8464748 3-Bromo-2-chloro-4,6-dimethylpyridine

3-Bromo-2-chloro-4,6-dimethylpyridine

Cat. No. B8464748
M. Wt: 220.49 g/mol
InChI Key: HFLWYLZSSVJGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-chloro-4,6-dimethylpyridine is a useful research compound. Its molecular formula is C7H7BrClN and its molecular weight is 220.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-chloro-4,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-chloro-4,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-2-chloro-4,6-dimethylpyridine

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

3-bromo-2-chloro-4,6-dimethylpyridine

InChI

InChI=1S/C7H7BrClN/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3

InChI Key

HFLWYLZSSVJGFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Br)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-chloro-4,6-dimethylpyridin-3-amine (2.85 g) was dissolved in hydrobromic acid (15 mL, 48% aqueous solution), and the solution was cooled to 0° C. A solution of sodium nitrite (1.51 g) in water (2 mL) was slowly added dropwise to the solution, and the mixture was stirred at 0° C. for 15 minutes. A suspension of copper(I) bromide (4.18 g) in hydrobromic acid (5 mL, 48% aqueous solution) was added dropwise to the solution, and the mixture was stirred at 0° C. for 10 minutes and then at 60° C. for one hour. The reaction mixture was cooled to room temperature, followed by extraction with ethyl acetate. The organic layer was directly subjected to an NH-silica gel pad and eluted with ethyl acetate. The resulting solution was concentrated under reduced pressure, and the residue was purified by NH silica gel column chromatography (ethyl acetate/n-heptane, 0% to 30%) to give the title compound (2.97 g).
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2.85 g
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15 mL
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1.51 g
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2 mL
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5 mL
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4.18 g
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